molecular formula C12H9F2NO2 B12312267 ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

Cat. No.: B12312267
M. Wt: 237.20 g/mol
InChI Key: DLTJIBLUUMKTIU-WEVVVXLNSA-N
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Description

Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is an α,β-unsaturated cyanoacrylate derivative characterized by a conjugated system with electron-withdrawing groups (cyano and ester) and a 3,4-difluorophenyl substituent. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The (E)-configuration of the double bond is critical for its reactivity and intermolecular interactions, as observed in related compounds .

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5+

InChI Key

DLTJIBLUUMKTIU-WEVVVXLNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)F)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted cyanoacrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the difluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or alter receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-difluorophenyl group introduces strong electron-withdrawing effects compared to methyl or methoxy substituents, altering the compound’s electronic profile and reactivity.
  • Syn-periplanar conformations (e.g., torsion angle of 3.2° in ) enhance conjugation, stabilizing the α,β-unsaturated system.

Physicochemical Properties

  • Solubility and Stability : Fluorine substituents enhance lipophilicity and metabolic stability compared to methoxy or methyl groups, making the 3,4-difluoro derivative more suitable for pharmaceutical applications .

Biological Activity

Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H10F2N2O2
  • Molecular Weight : 237.206 g/mol
  • Physical State : Can exist as a liquid or solid depending on purity and storage conditions.

The compound features a cyano group and a difluorophenyl substituent, which may enhance its lipophilicity, potentially influencing bioavailability and interaction with biological targets .

Biological Activity

While specific biological activity data for this compound is limited, related compounds have demonstrated significant pharmacological properties. Here are some insights based on existing research:

  • Potential Anti-Tumor Activity : Derivatives of cyanoacrylate compounds have been investigated for their anti-tumor properties. The structural similarity suggests that this compound could exhibit similar activities .
  • Enzyme Interaction : Compounds with similar structures often interact with enzymes or receptors due to their electrophilic nature. Understanding these interactions is crucial for evaluating potential therapeutic effects or toxicity .
  • Inhibition Studies : In various assays, compounds structurally related to this compound have shown the ability to inhibit specific biological pathways, such as the Type III secretion system in pathogenic bacteria .

Synthesis Methods

Several synthetic routes have been reported for producing this compound, highlighting its versatility in organic synthesis:

  • Michael Addition Reactions : Utilizing Michael acceptors and nucleophiles to form the cyano group.
  • Condensation Reactions : Combining suitable aldehydes or ketones with cyanoacetic acid derivatives.

These methods allow for the modification of the compound to enhance biological activity or alter pharmacological properties .

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC12H10F2N2O2Contains a difluorophenyl groupEnhanced lipophilicity
Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoateC12H10F2N2O2Contains a methyl group instead of ethylSlightly lower molecular weight
Ethyl 2-cyano-3-(4-chlorophenyl)prop-2-enoateC11H10ClN2O2Contains a chlorophenyl groupDifferent halogen; potential differences in biological activity

The presence of fluorine atoms enhances electronic properties compared to similar compounds lacking fluorine, potentially making it more reactive or selective in specific contexts .

Case Studies and Research Findings

Research into the biological activities of related compounds provides insights into the potential applications of this compound:

  • Anti-inflammatory Properties : Related cyanoacrylate derivatives have been studied for their anti-inflammatory effects in various models.
    • Study Example : A high-throughput screening campaign identified several compounds that inhibited inflammatory pathways at concentrations as low as 25 μM .
  • Antimicrobial Activity : Investigations into compounds with similar structures have suggested potential antimicrobial properties.
    • Study Example : Compounds were screened against Gram-negative bacteria, demonstrating significant inhibition of bacterial growth at varying concentrations .

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